The compound "2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one" is a molecule of interest in various fields of research due to the presence of a fluorine atom, which can significantly alter the biological and chemical properties of pharmaceuticals and other compounds. Fluorine atoms are known to enhance the binding affinity of drugs to their targets, increase lipophilicity, and improve metabolic stability125. The tert-butylamino group is also a common moiety in drug design, often contributing to the selectivity and potency of adrenergic agents2.
In drug discovery, fluorinated compounds are highly valued for their unique properties. The introduction of fluorine into molecules can significantly affect the pharmacokinetic and pharmacodynamic profiles of drugs. For example, the fluorine substitution in beta-adrenergic agonists has been shown to modulate their activity, with the 2-fluoro analogue demonstrating a higher affinity for beta1-adrenergic receptors2. Similarly, compounds with tert-butyl and fluorophenyl groups have been evaluated for their antimycobacterial activities, with some showing promising results against Mycobacterium tuberculosis4.
The synthesis of biologically active compounds often involves intermediates that contain tert-butylamino and fluorophenyl groups. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib, a medication used in cancer treatment3. The process of synthesizing such intermediates can involve multiple steps, including acylation, nucleophilic substitution, and reduction, with the fluorine atom playing a crucial role in the reactivity of the molecule3.
The development of fluorinating agents is another area where compounds like "2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one" could be relevant. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been discovered as a deoxofluorinating agent with high thermal stability and resistance to hydrolysis, capable of converting various functional groups to their fluorinated counterparts1. Such agents are essential for introducing fluorine atoms into target molecules, thereby enhancing their properties for further applications1.
Fluorinated analogues of existing antimalarial drugs have been synthesized to improve their efficacy and safety profiles. For instance, 4'-fluoro-N-tert-butylamodiaquine was identified as a potential back-up compound for N-tert-butyl isoquine due to its potent antimalarial activity and acceptable safety profile5. The introduction of fluorine into the structure of amodiaquine analogues has been a strategic approach to mitigate toxicity while retaining or enhancing antimalarial potency5.
In material science and chemistry, the synthesis and characterization of novel compounds with tert-butyl and fluorophenyl groups can lead to materials with unique properties. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, with its structure confirmed by X-ray diffraction studies7. Such compounds can have applications ranging from the development of new polymers to the creation of advanced materials with specific electronic or mechanical properties7.
4-Fluoro Bupropion is classified as an antidepressant and is primarily recognized as a norepinephrine-dopamine reuptake inhibitor. It is structurally related to bupropion, which is used to treat major depressive disorder and seasonal affective disorder. The presence of the fluorine atom at the para position on the phenyl ring differentiates it from its parent compound, potentially altering its pharmacological profile and enhancing its efficacy or safety profile in clinical applications .
The synthesis of 4-Fluoro Bupropion typically involves several steps:
For example, one method involves refluxing m-chloropropiophenone with bromine and tert-butylamine in an organic solvent such as dichloromethane or acetone. The reaction conditions typically include temperatures ranging from 60°C to 120°C, depending on the specific step being conducted .
4-Fluoro Bupropion undergoes various chemical reactions typical of aromatic compounds and amines:
These reactions are essential for exploring modifications that could enhance therapeutic efficacy or reduce side effects .
The mechanism of action for 4-Fluoro Bupropion involves inhibition of the reuptake of norepinephrine and dopamine in the central nervous system. By blocking these transporters, the compound increases the availability of these neurotransmitters in synaptic clefts, which is believed to contribute to its antidepressant effects.
Research indicates that structural modifications like fluorination can affect binding affinity at neurotransmitter transporters. Specifically, studies have shown that 4-Fluoro Bupropion maintains significant activity at dopamine transporters while potentially exhibiting reduced side effects compared to bupropion .
The physical and chemical properties of 4-Fluoro Bupropion include:
These properties are critical for formulation development in pharmaceutical applications .
4-Fluoro Bupropion has potential applications in various fields:
4-Fluoro Bupropion is systematically identified as (±)-1-(3-fluorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone. Its chemical structure features a propiophenone backbone substituted with a fluorine atom at the para position (relative to the carbonyl group, equivalent to the meta position relative to the alkyl chain attachment) on the phenyl ring and a tert-butylamino group on the beta-carbon of the ketone side chain [1] [4].
Table 1: Fundamental Chemical Descriptors of 4-Fluoro Bupropion
Property | Value |
---|---|
CAS Registry Number | 1076198-12-3 |
Molecular Formula | C₁₃H₁₈FNO |
Molecular Weight | 223.29 g/mol |
IUPAC Name | (±)-1-(3-fluorophenyl)-2-[(1,1-dimethylethyl)amino]propan-1-one |
Key Structural Features | para-Fluoro phenyl ring; tert-Butylamino group; Propiophenone core |
The fluorine atom, being smaller and more electronegative than chlorine, reduces steric bulk and alters the electron density of the aromatic ring. This modification impacts the molecule's dipole moment, lipophilicity (LogP), and its binding interactions with biological targets, particularly neurotransmitter transporters. Unlike bupropion (C₁₃H₁₈ClNO, MW 239.74 g/mol), the fluorine substitution decreases molecular weight and likely enhances metabolic stability due to the strength of the carbon-fluorine bond, potentially influencing its pharmacokinetic behavior compared to the parent compound [1] [4] [9].
The development of 4-Fluoro Bupropion stems directly from structure-activity relationship (SAR) investigations focused on bupropion (initially synthesized by Nariman Mehta at Burroughs Wellcome in 1969 and approved in 1985) [2] [9]. Bupropion's initial clinical use was hampered by seizure risk linked to high doses of the immediate-release formulation, leading to temporary withdrawal and subsequent reintroduction with modified dosing and the development of sustained-release (1996) and extended-release (2003) formulations [9].
Driven by the need to understand the pharmacophore of bupropion and to develop improved agents with potentially better efficacy, safety, or selectivity profiles, medicinal chemists systematically explored structural variations. The synthesis and evaluation of halogen-substituted analogues, including the 4-fluoro derivative (CAS 1076198-12-3), emerged as a key strategy within this analogue development effort. Its primary documented use is as a specialized reference standard in pharmacological and metabolic research, particularly in studies aiming to dissect the role of specific structural elements in transporter inhibition versus substrate-induced release mechanisms [1] [4]. Unlike bupropion itself, which underwent extensive clinical development, 4-Fluoro Bupropion remains a preclinical research tool. Its discovery timeline within the broader bupropion analogue development landscape places it in the late 20th or early 21st century, coinciding with advanced SAR studies utilizing modern synthetic and screening techniques.
4-Fluoro Bupropion occupies a distinct niche within the spectrum of bupropion structural analogues, characterized primarily by targeted modifications to the aryl ring substituent. Systematic deconstruction and modification studies of bupropion have revealed critical insights into how specific structural elements dictate pharmacological function – primarily whether a compound acts as a monoamine reuptake inhibitor or a substrate-type releaser [4].
Table 2: Structural and Functional Comparison of Key Bupropion Analogues
Compound | Aryl Substituent | Amino Group | Primary Pharmacological Action | Key Transporter Effects |
---|---|---|---|---|
Bupropion | 3-Chloro | tert-Butyl | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | DAT Uptake Inhibitor (IC₅₀ = 305 nM); Weak NET inhibitor |
4-Fluoro Bupropion | 3-Fluoro | tert-Butyl | Presumed NDRI (Based on structural conservation) | Predicted: DAT/NET uptake inhibition; Likely similar to Bupropion |
Cathinone | None (Unsubstituted) | Methyl | Substrate-Type Releaser | DAT/NET Releaser (EC₅₀ ~20-30 nM) |
Des-Chlorobupropion (4) | None (Unsubstituted) | tert-Butyl | Weak NDRI | DAT Uptake Inhibitor (IC₅₀ = 1308 nM); Weak/No NET inhibition |
N-Methyl Bupropion (6) | 3-Chloro | Methyl | Substrate-Type Releaser | Potent DAT/NET Releaser (EC₅₀ ~30-40 nM) |
Primary Amine (7) | 3-Chloro | Hydrogen (NH₂) | Substrate-Type Releaser | DAT/NET Releaser (EC₅₀ ~60-105 nM) |
The defining structural feature of 4-Fluoro Bupropion is the conservation of the bulky tert-butylamino group coupled with the replacement of chlorine with fluorine at the meta position of the phenyl ring. Crucially, research on deconstructed analogues has demonstrated that the tert-butyl group is a major determinant for uptake inhibition (blocking transporter function) rather than substrate-type release. Smaller amine substituents (e.g., methyl in compound 6 or hydrogen in compound 7) convert the molecule into potent releasers, similar to cathinone [4].
Therefore, 4-Fluoro Bupropion, retaining the tert-butylamino moiety, is predicted to function primarily as a dopamine and norepinephrine reuptake inhibitor (NDRI), akin to bupropion itself. The meta-fluoro substituent likely preserves the overall molecular geometry and electronic properties necessary for binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), though potentially with altered affinity or selectivity compared to the chloro analogue. This modification places it within the category of bupropion analogues designed to probe the impact of halogen identity on transporter affinity, selectivity, metabolic stability, and functional activity (pure uptake inhibition vs. potential partial release properties) [4].
Table 3: Predicted Pharmacological Profile of 4-Fluoro Bupropion Based on Structural Analogy
Property | Prediction for 4-Fluoro Bupropion | Basis for Prediction |
---|---|---|
Mechanism | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Conservation of bulky tert-butylamino group |
Transporter Target | DAT > NET | Structural similarity to Bupropion; Fluorine size/electronics |
Release Activity | Minimal or None | Bulky amine group prevents substrate-type transport |
Metabolic Stability | Potentially Increased | Strength of C-F bond vs. C-Cl bond; Resistance to oxidative/dehalogenation pathways |
SERT Interaction | Negligible | Consistent with Bupropion's profile |
The exploration of 4-Fluoro Bupropion underscores a fundamental principle in the SAR of bupropion analogues: modifications to the aryl ring halogen can fine-tune physicochemical properties and transporter interactions, but the nature of the amino group (bulky tertiary vs. smaller primary/secondary) is the dominant factor governing the mechanistic class (inhibitor vs. releaser). Its study contributes to understanding how halogenation patterns influence target engagement within this pharmacologically significant class of aminoketones [4] [3].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8